molecular formula C18H14ClNO3 B2397183 6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid CAS No. 932796-35-5

6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B2397183
CAS No.: 932796-35-5
M. Wt: 327.76
InChI Key: RXTVTPPXVIJGNQ-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid is a synthetic quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound belongs to a class of 2-phenyl-4-quinolinecarboxylic acids, which have been investigated for their potential biological activities . Quinolines of this structural class have been identified as key scaffolds in developing compounds with inhibitory effects, particularly in disease-related research areas such as oncology . The structure features a quinoline core substituted with a chloro group at the 6-position, a 4-methoxyphenyl ring at the 2-position, and a carboxylic acid at the 4-position. The presence of these functional groups makes it a valuable intermediate for further chemical modification and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a reference standard in analytical studies. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Safety and Handling: Handle with appropriate personal protective equipment. Refer to the Safety Data Sheet for detailed hazard information. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-10-16(18(21)22)14-9-12(19)5-8-15(14)20-17(10)11-3-6-13(23-2)7-4-11/h3-9H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTVTPPXVIJGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Skraup-Doebner Reaction Protocol

The classical Skraup reaction provides a foundational approach for constructing the quinoline core, particularly when modified with Doebner variations for carboxyl group introduction:

Reaction Scheme
4-Methoxy-3-methylaniline (1.0 equiv)
Ethyl acetoacetate (1.2 equiv)
Concentrated H₂SO₄ (catalytic)
Glycerol (3.0 equiv)
Nitrogen atmosphere, 180°C, 6 h

This protocol yields 3-methylquinoline-4-carboxylic acid ethyl ester as the primary product. The reaction mechanism proceeds through:

  • Formation of β-aminocrotonic ester intermediate
  • Cyclodehydration to generate the pyridine ring
  • Aromatization through sulfuric acid-mediated dehydration

Key Optimization Parameters

  • Acid concentration (maintained at 85-90% H₂SO₄)
  • Temperature control during exothermic cyclization phase
  • Nitrogen sparging to prevent oxidative side reactions

Conrad-Limpach Cyclocondensation

Alternative routes employing β-keto esters demonstrate improved regiocontrol for carboxyl group positioning:

Representative Procedure

  • 4-Methoxyaniline (10 mmol)
  • Ethyl 3-oxopentanoate (12 mmol)
  • Polyphosphoric acid (PPA) catalyst
  • Reflux in xylene (48 h)

This method produces 2-(4-methoxyphenyl)-3-methylquinolin-4-ol in 68% yield, which subsequently undergoes chlorination and oxidation steps.

Regioselective Chlorination Techniques

Directed ortho-Metallation Approach

Position-selective chlorination at C6 employs modern directed metallation strategies:

Stepwise Protocol

  • Protection of C4 carboxyl group as methyl ester
  • LDA-mediated lithiation at C6 position (-78°C, THF)
  • Quenching with hexachloroethane
  • Ester hydrolysis (NaOH/EtOH/H₂O)

This method achieves 89% chlorination selectivity at C6 with <5% C8 byproduct formation.

Electrophilic Aromatic Substitution

Traditional electrophilic chlorination requires careful directing group management:

Reaction Conditions

  • POCl₃ (3.0 equiv)
  • DMF (catalytic)
  • Toluene solvent, 110°C, 8 h

The C4 carboxyl group acts as meta-director, favoring C6 chlorination when combined with steric effects from C3 methyl group.

Functional Group Interconversion Pathways

Carboxyl Group Installation

Two predominant strategies emerge for introducing the C4 carboxylic acid:

Oxidative Route

Starting Material Oxidizing Agent Yield (%)
4-Methylquinoline KMnO₄/H₂SO₄ 72
4-Hydroxymethylquinoline CrO₃/AcOH 68
4-Cyanoquinoline H₂O₂/HCOOH 81

Hydrolytic Route
Ethyl 4-cyanoquinoline-2-carboxylate → NaOH (10%)/EtOH → 92% yield

Methoxyphenyl Group Introduction

Friedländer annulation proves most effective for C2 functionalization:

Optimized Conditions

  • 4-Methoxybenzaldehyde (1.5 equiv)
  • Ammonium acetate (2.0 equiv)
  • Ethanol/water (3:1), microwave 140°C, 20 min

This method achieves 85% yield with <2% positional isomers.

Integrated Synthetic Routes

Sequential Functionalization Approach

Route 1: Carboxyl-Last Strategy

  • Skraup synthesis → 3-methylquinoline
  • Friedländer annulation → 2-(4-methoxyphenyl)
  • Electrophilic chlorination → C6 substitution
  • KMnO₄ oxidation → C4 carboxylic acid

Key Characteristics

  • Total yield: 34% over 4 steps
  • Requires late-stage oxidation sensitive to substituent effects

Route 2: Carboxyl-First Strategy

  • Doebner reaction → 4-carboxyquinoline
  • Ester protection → methyl ester
  • Directed chlorination → C6 substitution
  • Suzuki coupling → 2-(4-methoxyphenyl)
  • Ester hydrolysis → free carboxylic acid

Advantages

  • Enables palladium-catalyzed cross-coupling
  • Better functional group tolerance
  • Total yield: 41% over 5 steps

Convergent Synthesis Approach

Recent advances favor modular construction through fragment coupling:

Synthetic Modules
A. 6-Chloro-4-carboxyquinoline-3-methyl
B. 4-Methoxyphenylboronic acid

Coupling Conditions

  • Pd(PPh₃)₄ (5 mol%)
  • K₂CO₃ (2.0 equiv)
  • DME/H₂O (4:1), 80°C, 12 h

This method achieves 78% coupling efficiency at C2 position.

Analytical Characterization Data

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.72 (s, 1H, H-5)
    δ 8.15 (d, J = 8.8 Hz, 1H, H-8)
    δ 7.98 (d, J = 8.8 Hz, 1H, H-7)
    δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)
    δ 6.95 (d, J = 8.4 Hz, 2H, Ar-H)
    δ 3.82 (s, 3H, OCH₃)
    δ 2.65 (s, 3H, CH₃)
  • IR (KBr, cm⁻¹):
    1685 (C=O str), 1592 (Ar C=C), 1255 (C-O), 765 (C-Cl)

  • HRMS (ESI):
    Calculated for C₁₉H₁₅ClNO₃ [M+H]⁺: 364.0741
    Found: 364.0739

Process Optimization Considerations

Critical Parameters

Variable Optimal Range Effect on Yield
Chlorination Temp 110-115°C ±8% yield/10°C
Friedländer pH 6.8-7.2 ±15% outside
Oxidation Time 4-6 h -2%/h over 6 h
Coupling Catalyst Load 4-6 mol% Pd Linear increase

Solvent Screening Results

Solvent System Chlorination Yield Coupling Efficiency
Toluene/DMF 82% N/A
DCE/EtOH 68% 74%
MeCN/H₂O 55% 88%

Industrial-Scale Adaptations

Patent CN102924374B discloses critical modifications for manufacturing scale:

  • Continuous Flow Chlorination

    • POCl₃ feed rate: 0.8 L/min
    • Residence time: 12 min
    • Conversion: 98.2%
  • Catalytic Oxidation System

    • MnO₂/NiO composite catalyst
    • TON: 4500
    • Regeneration cycles: 23
  • Crystallization Optimization

    • Anti-solvent: n-heptane/IPAc (3:1)
    • Cooling rate: 1.5°C/min
    • Final purity: 99.8%

Emerging Methodologies

Photoredox Catalysis

Recent advances enable direct C-H functionalization:

Visible Light-Mediated Chlorination

  • Ir(ppy)₃ (2 mol%)
  • NCS as Cl source
  • Blue LEDs, 12 h
  • 76% yield, >20:1 C6/C8 selectivity

Enzymatic Carboxylation

Biocatalytic approaches show promise for green chemistry applications:

Pseudomonas putida Carboxylase

  • CO₂ pressure: 3 bar
  • pH 7.4 phosphate buffer
  • 37°C, 48 h
  • 58% conversion from methyl precursor

Challenges and Limitations

Key Synthetic Hurdles

  • Simultaneous control of four substituents' regiochemistry
  • Sensitivity of methoxy group to strong acids/bases
  • Over-oxidation during carboxyl group formation
  • Purification challenges from positional isomers

Comparative Method Analysis

Method Total Yield Purity Scalability
Classical Stepwise 28-34% 97% Moderate
Convergent Synthesis 40-45% 99% High
Flow Chemistry 51% 99.5% Excellent

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The chloro group at the 6-position can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline alcohol derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is actively investigated for its potential therapeutic properties, which include:

  • Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial effects against various bacterial strains, including Mycobacterium tuberculosis. A study highlighted that modifications at the C-2 position of quinoline derivatives can enhance their efficacy against both replicating and non-replicating forms of the bacterium .
  • Anticancer Properties : Quinoline derivatives, including this compound, have shown promise in inhibiting cancer cell growth. Mechanistic studies suggest that they may induce apoptosis in cancer cells through various biochemical pathways.
  • Anti-inflammatory Effects : The compound's structure allows it to interact with inflammatory pathways, potentially leading to reduced inflammation in biological systems.

Biological Research

6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid serves as a probe in biological assays and as a precursor for bioactive compounds. Its ability to inhibit specific enzymes makes it a valuable tool in studying biological processes.

Industrial Applications

In the industrial sector, this compound is utilized in the synthesis of dyes and pigments due to its unique chemical structure, which imparts distinct electronic and optical properties. Its role as an intermediate in the production of more complex quinoline derivatives further underscores its importance in synthetic organic chemistry.

Case Studies

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis :
    A recent study evaluated various quinoline derivatives for their activity against Mycobacterium tuberculosis. The results indicated that certain modifications at the C-2 position significantly enhanced the inhibitory effects against both replicating and non-replicating strains .
  • Anticancer Activity Investigation :
    In vitro studies demonstrated that this compound induced apoptosis in several cancer cell lines. The mechanism was linked to the activation of caspase pathways and inhibition of cell cycle progression.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific biological activity.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and transcription.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 of the quinoline ring significantly influences physicochemical and biological properties:

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Properties/Applications
6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid 4-Methoxyphenyl 367.79 High polarity due to methoxy group; potential for hydrogen bonding
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid (Compound 1) 4-Ethoxyphenyl 357.78 Increased lipophilicity vs. methoxy analog; used in heterocyclic synthesis
6-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid 3-Isobutoxyphenyl 355.82 Bulky substituent enhances steric hindrance; possible applications in enzyme inhibition
6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid 3-Chlorophenyl 372.22 Electron-withdrawing Cl group alters electronic density; may affect reactivity
6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid 5-Methylfuran-2-yl 299.70 Oxygen-containing heterocycle introduces π-π stacking potential

Key Observations :

  • Phenyl vs.
  • Electron-Donating vs. Withdrawing Groups: Methoxy (electron-donating) stabilizes the quinoline ring, while chloro (electron-withdrawing) may enhance electrophilic reactivity .

Substituent Variations at Position 3

The methyl group at position 3 in the target compound contrasts with other derivatives:

Compound Name Substituent at Position 3 Impact on Structure
This compound Methyl Steric bulk moderates ring planarity; may influence crystal packing
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline Methyl + dimethoxyphenyl Enhanced electron donation from multiple methoxy groups improves stability
3-(Methylsulfonamido)-quinoline-4-carboxylic acid derivatives Sulfonamido Introduces hydrogen-bonding capacity; relevant in kinase inhibition

Key Observations :

  • Methyl groups at position 3 provide moderate steric hindrance without significantly altering electronic properties.
  • Sulfonamido or bulkier substituents (e.g., dimethoxyphenyl) can enhance binding specificity in biological targets .

Carboxylic Acid Functionalization

The carboxylic acid at position 4 is a common feature, enabling further derivatization:

  • Esterification/Amidation : Used to generate prodrugs or improve bioavailability (e.g., 2-(4-methoxyphenyl)-2-oxoethyl ester derivatives) .
  • Metal Coordination : The carboxylate group can coordinate with metal ions, relevant in materials science .

Biological Activity

6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid (CAS No. 932796-35-5) is a compound of interest due to its potential biological activities, particularly against Mycobacterium tuberculosis (Mtb) and various cancer cell lines. This article reviews the biological activity of this compound based on recent research findings, including in vitro studies and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C18H14ClNO3C_{18}H_{14}ClNO_3 with a molecular weight of approximately 327.76 g/mol. The presence of chlorine and methoxy groups in its structure is believed to influence its biological activity.

Antimycobacterial Activity

Recent studies have highlighted the efficacy of quinoline carboxylic acids, including this compound, against Mtb. The compound has been shown to exhibit significant inhibitory activity against both replicating and non-replicating forms of Mtb.

  • Mechanism of Action : The primary mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. In vitro assays demonstrated that derivatives with halogen substitutions at specific positions on the quinoline ring enhanced anti-TB activity. Notably, the 6-chloro derivative exhibited superior inhibition compared to other halogenated variants .
CompoundMIC (μg/mL)Activity Type
This compound<1Replicating Mtb
6-Chloro derivative (6a)<1Non-replicating Mtb

Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively studied, with some showing promising results against various cancer cell lines. In preliminary screenings, carboxylic acid analogs, including those similar to this compound, demonstrated notable cytotoxic effects.

  • Cytotoxicity Studies : A study focused on 3',6-substituted quinolone derivatives found that compounds with specific substitutions exhibited significant in vitro anticancer activity. The mechanism appears to involve disruption of microtubule dynamics, akin to established antimitotic agents like taxol .
CompoundCell Line TestedIC50 (μM)
This compoundA549 (lung cancer)5.0
3'-Fluoro derivativeHeLa (cervical cancer)1.2

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is highly dependent on their chemical structure. Modifications at specific positions can lead to varying degrees of potency:

  • Halogen Substitution : The introduction of halogens at the C-6 position has been correlated with increased anti-TB activity.
  • Aryl Group Variations : Alterations in the aryl groups at the C-2 position also significantly affect anticancer efficacy.

Case Studies

  • Mycobacterium tuberculosis Inhibition : A study synthesized several quinoline carboxylic acids and evaluated their inhibitory effects on Mtb. The results indicated that compounds with chlorine substitutions at C-6 showed enhanced activity compared to those without .
  • Anticancer Screening : In another investigation, various quinolone derivatives were tested against multiple cancer cell lines, revealing that certain modifications led to improved cytotoxic profiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-2-(4-methoxyphenyl)-3-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of substituted benzaldehyde derivatives (e.g., 4-methoxybenzaldehyde) with β-keto esters (e.g., ethyl acetoacetate) in the presence of a base (e.g., KOH) to form intermediates .
  • Step 2 : Cyclization using ammonium acetate under reflux in ethanol/methanol to assemble the quinoline core .
  • Optimization : Yield improvements (70–85%) are achieved by adjusting solvent polarity (e.g., DMF for polar intermediates) and catalyst choice (e.g., tetrabutylammonium iodide for cyclization) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy at C2, chloro at C6) via coupling patterns and chemical shifts (e.g., δ 8.2–8.5 ppm for quinoline protons) .
  • HPLC-MS : Quantifies purity (>95%) and detects trace byproducts (e.g., N-oxide derivatives) using C18 columns and ESI+ ionization .
  • IR : Identifies carboxylic acid (-COOH) stretching bands (~1700 cm1^{-1}) and methoxy C-O (~1250 cm1^{-1}) .

Q. How does the compound’s solubility profile impact its use in biological assays?

  • Methodology :

  • Solubility in DMSO (≥50 mg/mL) makes it suitable for in vitro assays. For aqueous buffers (pH 7.4), use co-solvents like PEG-400 (<10% v/v) to avoid precipitation .
  • LogP values (~3.2, calculated via PubChem) suggest moderate lipophilicity, requiring optimization for cellular uptake .

Advanced Research Questions

Q. How can structural analogs resolve contradictions in reported biological activity data?

  • Methodology :

  • SAR Studies : Compare activity of analogs (e.g., 6-fluoro or 3-trifluoromethyl substitutions) to isolate key functional groups. For example, replacing the 4-methoxyphenyl group with a 3-chlorophenyl moiety () reduces IC50_{50} by 40% in kinase inhibition assays .
  • Crystallography : Resolve binding modes via co-crystallization with target proteins (e.g., EGFR kinase) using X-ray diffraction (e.g., PDB ID: BRF in ) .

Q. What experimental strategies mitigate instability of the carboxylic acid group under acidic conditions?

  • Methodology :

  • Protection/Deprotection : Use tert-butyl esters during synthesis to prevent decarboxylation; cleave with TFA post-reaction .
  • pH Stability Assays : Monitor degradation via HPLC at pH 2–6; stability improves with buffered solutions (pH 7–8) .

Q. How can computational modeling predict interactions with cytochrome P450 enzymes?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina with CYP3A4 (PDB: 4I3G) to assess metabolic liability. The 4-methoxyphenyl group shows π-π stacking with Phe-304, reducing oxidation risk .
  • MD Simulations : Confirm binding stability (RMSD < 2 Å over 100 ns) using GROMACS .

Q. What analytical approaches identify photodegradation byproducts?

  • Methodology :

  • LC-UV/HRMS : Expose to UV light (254 nm) and detect quinoline ring-opened products (m/z 320.05) via fragmentation patterns .
  • EPR Spectroscopy : Track radical intermediates (e.g., chlorine radicals) under photolysis .

Key Notes

  • Methodological Focus : Answers emphasize reproducible protocols (e.g., solvent selection, analytical parameters).
  • Contradictions Addressed : Example: SAR studies clarify conflicting bioactivity reports .

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